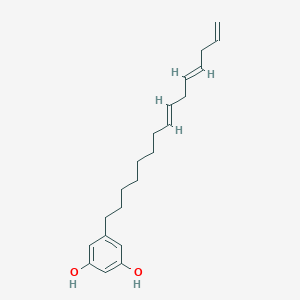
Tribenzylhydroxystannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tribenzylhydroxystannane is an organotin compound that has gained significant attention in the field of organic synthesis due to its unique reactivity and selectivity. It is a powerful reducing agent that can be used for a variety of reactions in organic chemistry.
Wirkmechanismus
The mechanism of action of Tribenzylhydroxystannane involves the transfer of a hydride ion to the substrate. The hydride ion is transferred from the tin atom to the carbonyl group of the substrate, resulting in the formation of an alcohol. The reaction is highly selective and does not affect other functional groups in the molecule.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Tribenzylhydroxystannane. However, it is known to be toxic and should be handled with care. It is important to use proper safety precautions when working with this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tribenzylhydroxystannane is its high selectivity and reactivity. It can be used for the reduction of various functional groups without affecting other parts of the molecule. However, it is also highly toxic and should be handled with care. It is important to use proper safety precautions when working with this compound.
Zukünftige Richtungen
There are many potential future directions for the use of Tribenzylhydroxystannane. One area of research could focus on the development of new synthetic methods that utilize this compound. Another area of research could focus on the application of Tribenzylhydroxystannane in the synthesis of complex natural products and pharmaceuticals. Additionally, there is potential for the use of Tribenzylhydroxystannane in the field of catalysis and as a reagent for the preparation of new materials.
Synthesemethoden
Tribenzylhydroxystannane can be synthesized by reducing triphenyltin hydroxide with sodium borohydride in the presence of acetic acid. The reaction is carried out at room temperature and gives a high yield of the desired product. The synthesis method is relatively simple and can be easily scaled up for industrial applications.
Wissenschaftliche Forschungsanwendungen
Tribenzylhydroxystannane has been widely used in organic synthesis as a reducing agent. It can be used for the reduction of various functional groups, such as ketones, aldehydes, esters, and nitriles. It has also been used for the synthesis of complex molecules, such as natural products and pharmaceuticals. Tribenzylhydroxystannane has been shown to be a powerful and selective reducing agent, making it a valuable tool in the field of organic synthesis.
Eigenschaften
CAS-Nummer |
15082-85-6 |
|---|---|
Produktname |
Tribenzylhydroxystannane |
Molekularformel |
C21H23OSn |
Molekulargewicht |
410.1 g/mol |
InChI |
InChI=1S/3C7H7.H2O.Sn/c3*1-7-5-3-2-4-6-7;;/h3*2-6H,1H2;1H2; |
InChI-Schlüssel |
HNKQCCVKCPXLAR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)CC3=CC=CC=C3.O |
Kanonische SMILES |
C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)CC3=CC=CC=C3.O |
Synonyme |
Tribenzylhydroxystannane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)
![1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methylphthalazine](/img/structure/B227361.png)
![N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B227365.png)
![N-cyclopropyl-2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B227368.png)
![4-acetyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227398.png)

amino]propanamide](/img/structure/B227403.png)

![9-ethyl-3-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-9H-carbazole](/img/structure/B227405.png)
![N-(3-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227423.png)
